![molecular formula C16H22ClN5O2S B2970210 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1185080-56-1](/img/structure/B2970210.png)

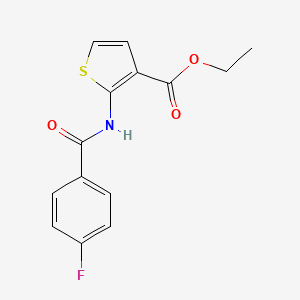

2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

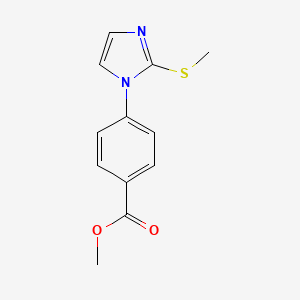

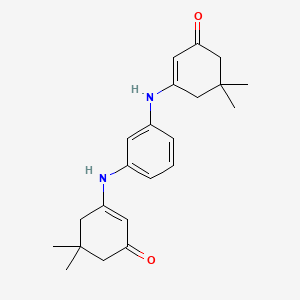

The compound is a derivative of 1H-pyrazole-5-carboxamide . Pyrazole derivatives have been the focus of increasing interest over the past decades because of their low toxicity and high bioactivity . They are often incorporated as a core structure into pesticide molecules for the purpose of improving bioactivity .

Synthesis Analysis

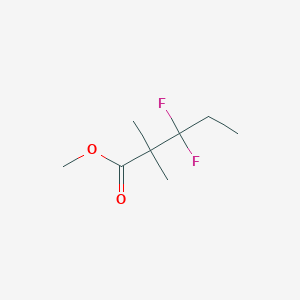

The synthesis of similar compounds involves a series of reactions. For instance, the synthesis of 1H-pyrazole-5-carboxamide derivatives involves a condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The resulting compounds were characterized by 1H NMR, mass spectrometry, and elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds was characterized by 1H NMR, mass spectrometry, and elemental analysis . The pyrazole ring plays an important role in drug design . In particular, 1H-pyrazole-5-carboxamide derivatives have been the focus of increasing interest over the past decades because of their low toxicity and high bioactivity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation reactions and reactions with thionyl chloride . The resulting compounds were characterized by 1H NMR, mass spectrometry, and elemental analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds were characterized by 1H NMR, mass spectrometry, and elemental analysis . Most target compounds were obtained in overall yields in the range of 30–50% .科学的研究の応用

Synthesis and Biological Applications

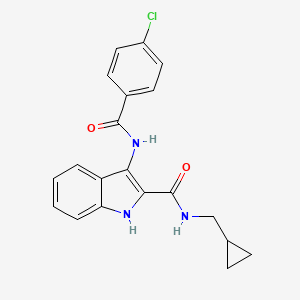

Anticancer and Anti-inflammatory Applications : A study by Rahmouni et al. (2016) explored the synthesis of pyrazolopyrimidines derivatives, related to the compound , for their potential use as anticancer and anti-5-lipoxygenase agents, indicating its relevance in cancer therapy and inflammation treatment (Rahmouni et al., 2016).

Development of Novel Heterocyclic Compounds : Kumar and Mashelker (2007) conducted research on the synthesis of novel oxadiazole heterocyclic compounds containing a pyranopyridine moiety. These types of compounds, which include the compound in focus, are of interest due to their potential pharmacological activities (Kumar & Mashelker, 2007).

Exploring Polyheterocyclic Systems : Bakhite et al. (2005) synthesized various pyridothienopyrimidines and related systems, demonstrating the compound's role in forming complex heterocyclic structures, which are often significant in medicinal chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Properties : Research by Gouda et al. (2010) looked into the synthesis of thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, a structure related to the compound of interest, for their potential antimicrobial activities, highlighting its potential use in combating microbial infections (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Chemical Synthesis and Characterization

Novel Synthesis Methods : Studies like those conducted by Yıldırım, Kandemirli, and Demir (2005) provide insights into the synthesis methods and chemical reactions involving similar pyrazole carboxamide compounds, contributing to the understanding of their chemical properties and potential applications (Yıldırım, Kandemirli, & Demir, 2005).

Characterization and Potential Applications : Quiroga et al. (1999) focused on the NMR solution studies and X-ray diffraction of related pyrazolopyridines, providing a deeper understanding of their structure and potential applications in various fields (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).

作用機序

Target of action

The compound contains a pyrazole moiety, which is a versatile scaffold in medicinal chemistry and is often used as a starting material for the preparation of more complex heterocyclic systems . Pyrazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Therefore, the target of action could be one or more of these biological systems, depending on the specific substitutions and overall structure of the compound.

Safety and Hazards

While specific safety and hazard information for this compound is not available in the resources, it’s important to note that safety precautions should always be taken while handling chemical compounds. For instance, 1H-Pyrazole-1-carboxamidine hydrochloride, a pyrazole derivative, is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

将来の方向性

特性

IUPAC Name |

2-[(2,5-dimethylpyrazole-3-carbonyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S.ClH/c1-4-21-6-5-10-12(8-21)24-16(13(10)14(17)22)18-15(23)11-7-9(2)19-20(11)3;/h7H,4-6,8H2,1-3H3,(H2,17,22)(H,18,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOHCOZGPSQUJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=NN3C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2970131.png)

![2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde](/img/structure/B2970134.png)

![N-(4-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970138.png)

![N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B2970139.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-chloro-4-fluorobenzoate](/img/structure/B2970142.png)

![N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]prop-2-enamide](/img/structure/B2970146.png)